2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione
Overview
Description
2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H18O3 and its molecular weight is 306.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitory activity against NS2B-NS3 WNV protease:
- Synthesized 2-arylidene indan-1,3-diones showed inhibitory activity against West Nile Virus protease, with hydroxylated derivatives being particularly effective. Notably, 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione and 2-(3,4-dihydroxybenzylidene)-1H-indene-1,3(2H)-dione were identified as noncompetitive enzyme inhibitors (Oliveira et al., 2018).
Formation of cyclopropane-fused tetrahydroquinolines:
- A sequential annulation of α-aryl vinylsulfoniums with 2-aminochalcones and 2-(2-aminobenzylidene)-1H-indene-1,3(2H)-dione resulted in cyclopropane-fused tetrahydroquinolines, highlighting the utility of these compounds in novel chemical transformations (Wang et al., 2020).
Leishmanicidal and cytotoxic activities:
- Various 2-arylidene indan-1,3-diones exhibited leishmanicidal activity against Leishmania amazonensis, with 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione being notably active. These compounds also showed cytotoxicity against leukemia cell lines, underlining their potential in medical research (de Souza et al., 2021).
Ultrasound-assisted synthesis of derivatives:
- Efficient synthesis methods for 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives have been developed, demonstrating the versatility of these compounds in chemical synthesis (Ghahremanzadeh et al., 2011).
Synthesis of indenodihydropyridine and indenopyridine compounds:
- A cascade reaction of 1,1-eneamines with benzylidene-1H-indene-1,3(2H)-diones resulted in the efficient synthesis of these compounds, highlighting potential biological activity (Luo et al., 2019).
Vibrational study and molecular structure analysis:
- Studies on the molecular structure and vibrational properties of 2,3-dihydro-1H-indene and its derivatives, including 1H-indene-1,3(2H)-dione, offer insights into their reactivity and potential applications in material science (Prasad et al., 2010).
Properties
IUPAC Name |
2-[(4-butoxyphenyl)methylidene]indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-18-19(21)16-6-4-5-7-17(16)20(18)22/h4-11,13H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXGXTUWAFNHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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